2-Cyclopropoxy-3-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-fluoroaniline |
InChI |
InChI=1S/C9H10FNO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5,11H2 |
InChI Key |
FFASVYCEWLIJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2F)N |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Cyclopropoxy 3 Fluoroaniline
Approaches to Aryl Cyclopropyl (B3062369) Ether Formation
The formation of the aryl cyclopropyl ether linkage is a critical step in the synthesis of 2-cyclopropoxy-3-fluoroaniline. Methodologies generally fall into two main categories: nucleophilic aromatic substitution and catalytic cross-coupling reactions.
Nucleophilic Aromatic Substitution with Cyclopropanol (B106826) Derivatives
Nucleophilic aromatic substitution (SNAr) is a well-established method for forming aryl ethers. nih.govmasterorganicchemistry.comjuniperpublishers.comlibretexts.org In this approach, an activated aryl halide or a related substrate reacts with a nucleophile, in this case, a cyclopropanol derivative. The success of this reaction is highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group.
The scope of precursors for SNAr reactions to form aryl cyclopropyl ethers is influenced by the activation of the aromatic ring. Typically, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This electronic arrangement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
For the synthesis of this compound, a suitable precursor would be a 1,2,3-trisubstituted benzene (B151609) ring containing a good leaving group (such as a halogen) at the 2-position, a fluorine atom at the 3-position, and an electron-withdrawing group, often a nitro group, to activate the ring for nucleophilic attack by cyclopropanol or a cyclopropoxide salt. The reactivity of the precursor is directly related to the electron-withdrawing ability of the activating group and the lability of the leaving group.
A common precursor strategy involves starting with a molecule like 2-chloro-5-fluoro-1-nitrobenzene. In this case, the chlorine atom at the 2-position can be selectively displaced by a nucleophile.
Regioselectivity is a paramount consideration in the synthesis of this compound via SNAr. The position of the incoming cyclopropoxy group is dictated by the location of the leaving group on the aniline (B41778) precursor. In a molecule with multiple potential leaving groups, the regioselectivity is governed by the relative activation provided by the electron-withdrawing groups and the inherent leaving group ability of the substituents.
For instance, in a precursor containing both a chlorine and a fluorine atom, the chlorine is generally a better leaving group than fluorine in nucleophilic aromatic substitution reactions. This allows for selective substitution at the carbon bearing the chlorine atom. The placement of electron-withdrawing groups ortho and para to the leaving group enhances the rate of reaction at that specific position. masterorganicchemistry.com Therefore, careful selection of the starting material with appropriately positioned activating groups and leaving groups is crucial to ensure the desired regiochemical outcome, leading to the formation of the this compound isomer.
Catalytic Approaches for Cyclopropyl Moiety Introduction
Catalytic methods offer powerful alternatives for the introduction of the cyclopropyl group, often proceeding under milder conditions and with broader substrate scope compared to traditional SNAr reactions.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. acs.orgdokumen.pub For the synthesis of aryl cyclopropyl ethers, a common approach is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a cyclopropylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base.
Research has demonstrated the successful synthesis of a related compound, 5-cyclopropyl-2-fluoroaniline, using a palladium-catalyzed Suzuki coupling. This reaction utilized 5-bromo-2-fluoroaniline (B1303259) and cyclopropylboronic acid with tetrakis(triphenylphosphine)palladium(0) as the catalyst and cesium carbonate as the base. This methodology could potentially be adapted for the synthesis of this compound by using an appropriately substituted aryl halide and a cyclopropoxyboronate ester or a related organoboron reagent. The choice of ligand is critical in these reactions, with ligands like Xantphos often proving effective. beilstein-journals.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 5-bromo-2-fluoroaniline | cyclopropylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Cesium carbonate | 5-cyclopropyl-2-fluoroaniline |
Another catalytic strategy involves the direct cyclopropanation of an aniline derivative. This can be achieved through various methods, including reactions with cyclopropyl-containing reagents or in-situ generation of a cyclopropylidene equivalent.
One approach involves the reaction of an aniline with a cyclopropyl aldehyde in a Povarov-type reaction to construct a more complex heterocyclic system containing a cyclopropyl group. researchgate.net While not a direct synthesis of the target compound, this illustrates a method for incorporating a cyclopropyl group onto an aniline-derived scaffold.
More direct cyclopropanation strategies can involve transition-metal catalysis. smolecule.com Rhodium-catalyzed cyclopropanation of olefins is a known method for creating cyclopropane (B1198618) rings. researchgate.net In the context of synthesizing this compound, a potential route could involve the cyclopropanation of a suitably protected 3-fluoro-2-hydroxyaniline derivative, followed by O-alkylation with a cyclopropyl halide. The strategic placement of a fluorine atom can influence the metabolic stability and lipophilicity of the final molecule. smolecule.com
Functional Group Interconversions Leading to the Aniline Moiety
The conversion of a nitro group to an amine is the key functional group interconversion in the synthesis of this compound. The precursor, 2-cyclopropoxy-3-fluoronitrobenzene, can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. In a representative procedure, a suitably activated fluoroaromatic compound, such as 2,6-difluoronitrobenzene, reacts with cyclopropanol in the presence of a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). thieme-connect.com The higher reactivity of the fluorine atom positioned ortho to the electron-withdrawing nitro group facilitates selective substitution.
Once the 2-cyclopropoxy-3-fluoronitrobenzene intermediate is obtained, the final step is the reduction of the nitro moiety to the desired aniline. This transformation can be accomplished using various protocols, which are broadly categorized into catalytic hydrogenation and chemical reduction methods. The choice of method depends on factors such as substrate tolerance to reaction conditions, desired selectivity, and scalability.
Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes. The process typically involves treating the nitroaromatic substrate with hydrogen gas (H₂) in the presence of a metal catalyst.
Key Research Findings:
Standard Conditions: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically run in a solvent such as ethanol (B145695) or methanol (B129727) at room temperature and under a positive pressure of hydrogen (e.g., 50 psi).
Selectivity and Side Reactions: A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the fluorine atom is reductively cleaved. To mitigate this, specialized catalyst systems have been developed. One approach involves co-modifying a Pd/C catalyst with triphenylphosphine (B44618) (PPh₃) and sodium metavanadate (NaVO₃). ccspublishing.org.cn The PPh₃ ligand coordinates to the palladium surface, inhibiting the adsorption of the aromatic ring and thus suppressing dehalogenation, while the vanadate (B1173111) species helps to selectively activate hydrogen for the nitro group reduction. ccspublishing.org.cn
Purity Enhancement: The reduction of nitro groups can sometimes lead to the formation of intermediates like hydroxylamines, which can condense to form azoxy and azo impurities. The addition of catalytic amounts of vanadium compounds to the reaction medium has been shown to prevent the accumulation of these hydroxylamine (B1172632) intermediates, resulting in a cleaner reaction and a purer aniline product. google.com
Table 1: Catalytic Hydrogenation Protocols for Nitroarene Reduction
| Catalyst System | Substrate Example | Key Advantages | Reference |
|---|---|---|---|
| 5% Pd/C, H₂ (50 psi) | N-cyclopropyl-5-fluoro-2-nitroaniline | Standard, efficient, high yield | |
| Pd/C with PPh₃/NaVO₃ | Halogenated Nitroaromatics | High selectivity, prevents dehalogenation | ccspublishing.org.cn |
| Noble Metal Catalyst + Vanadium Compound | Aromatic Nitro Compounds | Prevents hydroxylamine accumulation, improves product purity | google.com |
Chemical reduction provides an alternative to catalytic hydrogenation, often utilizing metals in acidic media or complex metal hydrides. These methods can offer excellent chemoselectivity and are particularly useful when a substrate contains other functional groups that are sensitive to catalytic hydrogenation.
Key Research Findings:
Metal-Acid Systems: A classic and reliable method for nitro group reduction is the use of a metal, such as iron, tin, or zinc, in the presence of an acid. The reduction of N-cyclopropyl-5-fluoro-2-nitroaniline has been effectively carried out using iron powder in a mixture of acetic acid and ethanol at reflux. Similarly, tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a common reagent for this purpose, valued for its ability to reduce nitro groups selectively in the presence of other reducible functionalities. nih.gov
Complex Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, their high reactivity often leads to a lack of selectivity with complex substrates. Sodium borohydride (B1222165) (NaBH₄) is generally not potent enough to reduce nitroarenes on its own but can be used in combination with catalysts like nickel chloride or copper sulfate.
Sodium Dithionite (B78146): Sodium dithionite (Na₂S₂O₄) is another reducing agent that can be used under aqueous or biphasic conditions. It is considered a milder alternative and can be advantageous for water-soluble substrates.
Table 2: Comparison of Chemical Reducing Agents for Nitro Group Reduction
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Fe / Acetic Acid | Ethanol/Water, Reflux | Inexpensive, effective, high chemoselectivity | Requires workup to remove iron salts | |
| SnCl₂ / HCl | Ethanol, 60 °C | High chemoselectivity, tolerates many functional groups | Generates tin waste, requires stoichiometric amounts | nih.gov |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or Biphasic | Mild conditions, useful for water-soluble compounds | Can have moderate yields, large excess often needed | |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | Very powerful | Low selectivity, reacts with many functional groups |
Reduction of Nitro Group Precursors
Optimization of Reaction Conditions and Yields in Multi-Step Syntheses
Step 1: Nucleophilic Aromatic Substitution (SNAr): The formation of the 2-cyclopropoxy-3-fluoronitrobenzene precursor is a critical step. Research on analogous SNAr reactions has shown that key parameters include the choice of base, solvent, and temperature. For the reaction of a fluoroaromatic compound with an alcohol like cyclopropanol, using a strong base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF at an elevated temperature (e.g., 75 °C) can drive the reaction to completion and achieve high yields, often exceeding 90%. thieme-connect.com
Step 2: Nitro Group Reduction: For the catalytic hydrogenation step, optimization focuses on achieving complete conversion while preserving the fluorine substituent. Key parameters to adjust include hydrogen pressure, catalyst loading (typically 1-5 mol%), and reaction time. For chemical reductions, such as with iron and acetic acid, optimization involves controlling the temperature and ensuring a sufficient excess of the metal reagent to drive the reaction to completion.
Table 3: Optimization Parameters in the Synthesis of this compound
| Synthetic Step | Parameter | Optimal Condition | Impact on Yield/Selectivity | Reference |
|---|---|---|---|---|
| SNAr Reaction | Base | Cesium Carbonate (Cs₂CO₃) | Strong, non-nucleophilic base maximizes substitution yield | thieme-connect.com |
| SNAr Reaction | Solvent | Dimethylformamide (DMF) | Aprotic polar solvent facilitates SNAr mechanism | thieme-connect.com |
| SNAr Reaction | Temperature | ~75 °C | Provides sufficient energy to overcome activation barrier without degradation | thieme-connect.com |
| Catalytic Hydrogenation | Catalyst Choice | Modified Pd/C (e.g., with PPh₃) | Minimizes hydrodefluorination, increasing selectivity | ccspublishing.org.cn |
| Catalytic Hydrogenation | Hydrogen Pressure | 1-10 bar | Affects reaction rate and selectivity; must be controlled to prevent side reactions | google.com |
Analogous Synthetic Routes and Library Generation for Structural Diversification
The synthetic pathway to this compound is highly adaptable for the creation of chemical libraries for structure-activity relationship (SAR) studies in drug discovery. By systematically varying the starting materials, a diverse range of analogs can be generated.
Varying the Alkoxy Group: The core SNAr reaction can be performed with a library of different alcohols or alkoxides in place of cyclopropanol. This allows for the introduction of various linear, branched, or cyclic alkoxy groups at the 2-position, enabling exploration of the steric and electronic effects of this substituent.
Varying the Aromatic Core: Starting with a range of differently substituted dihalonitrobenzenes allows for the generation of anilines with diverse substitution patterns on the aromatic ring.
Post-Aniline Functionalization: The resulting aniline can serve as a versatile handle for further diversification. For instance, it can undergo acylation with a library of acid chlorides to produce a range of amide analogs. nih.gov This strategy has been employed in the synthesis of WDR5 inhibitors, where a common aniline intermediate was reacted with various benzoyl chlorides to explore different substituents. nih.gov
Cross-Coupling Reactions: If a halogen atom is retained in the aniline product (e.g., by starting with a bromo-fluoro-nitrobenzene), it can be used as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity. nih.gov This approach provides access to a vast chemical space from a common intermediate.
This modularity makes the synthetic route a powerful tool for generating focused libraries of novel substituted anilines for various research applications. nih.gov
Chemical Reactivity and Transformational Chemistry of 2 Cyclopropoxy 3 Fluoroaniline
Reactions at the Aniline (B41778) Nitrogen
The primary amine functionality is a key reactive center in 2-Cyclopropoxy-3-fluoroaniline, readily participating in reactions typical of aromatic amines. Its nucleophilicity allows for the formation of new nitrogen-carbon and nitrogen-sulfur bonds, leading to a diverse array of derivatives.
Formation of Amides and Sulfonamides
The aniline nitrogen of this compound can be readily acylated or sulfonylated to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in synthetic organic chemistry for introducing new functional groups and building molecular complexity. nih.govmdpi.com
Amide Formation: The reaction with carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base, yields the corresponding N-aryl amide. A common approach involves the activation of a carboxylic acid with a coupling reagent, followed by the addition of the aniline. nih.govnih.gov Alternatively, direct reaction with a more reactive acylating agent like an acid chloride proceeds efficiently.
Sulfonamide Formation: Similarly, sulfonamides are synthesized by reacting this compound with sulfonyl chlorides in the presence of a base like triethylamine (B128534) or pyridine. mdpi.com This reaction is a robust method for creating the sulfonamide functional group, which is a key structural motif in many biologically active compounds. mdpi.com
Table 1: General Conditions for Amide and Sulfonamide Synthesis
| Reaction Type | Reagents | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| Amidation | Carboxylic Acid + Coupling Agent (e.g., EDCI) | DMAP, Et₃N | CH₂Cl₂, DMF | Room Temperature, 8-12 h |
| Amidation | Acid Chloride / Anhydride | Et₃N, Pyridine | CH₂Cl₂, Toluene | 0 °C to Room Temp, 1-5 h |
Cycloaddition Reactions and Heterocycle Annulation
The aniline moiety can participate in cycloaddition and annulation reactions to construct various nitrogen-containing heterocyclic systems. These transformations are powerful tools for the synthesis of complex molecular architectures from relatively simple precursors.
Cycloaddition Reactions: While anilines themselves are not typically used as dipolarophiles, their derivatives can be. For instance, imines formed from the aniline can undergo [3+2] dipolar cycloadditions. More commonly, the aromatic ring system, activated by the amine, can participate in reactions like the Diels-Alder reaction under specific conditions, leading to complex polycyclic structures. acs.orglibretexts.org For example, 2-amino-substituted furans have been shown to undergo facile Diels-Alder cycloadditions, which serve as a method for preparing substituted anilines. acs.org
Heterocycle Annulation: Annulation reactions involve the formation of a new ring fused to the existing aromatic ring. For anilines, this can be achieved through various strategies. For instance, electrophilic cyclization of N-(2-alkynyl)anilines is a well-established method for synthesizing substituted quinolines. nih.gov This involves an initial reaction of the aniline nitrogen to form an N-alkynyl intermediate, which then undergoes a ring-closing reaction. Such strategies could be applied to this compound to generate novel, fused heterocyclic systems. nih.govrsc.org
Aromatic Substitution Reactions of the Fluorine Atom
The fluorine atom attached to the aromatic ring is a potential site for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for modifying aromatic systems.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing fluoroaromatic compounds. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride (B91410) anion restores the aromaticity and yields the substituted product. tandfonline.com
The feasibility of SNAr on the this compound ring is governed by the electronic properties of the substituents. The reaction requires the presence of electron-withdrawing groups to stabilize the negative charge of the Meisenheimer intermediate. tandfonline.com In this molecule, the amino group (-NH₂) is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. Conversely, the fluorine atom itself is strongly electronegative. The cyclopropoxy group is considered weakly electron-donating. Therefore, SNAr reactions at the fluorine position would likely require either conversion of the amine to a potent electron-withdrawing group (e.g., a nitro or diazonium group) or the use of very strong nucleophiles under forcing conditions. Studies on analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene show that a fluorine atom positioned meta to a strong electron-withdrawing group can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov
Table 2: Factors Influencing SNAr on the Fluoroaniline (B8554772) Ring
| Factor | Influence on SNAr Reactivity | Rationale |
|---|---|---|
| Amino Group (-NH₂) (ortho) | Deactivating | Strong electron-donating group; destabilizes the negatively charged Meisenheimer complex. |
| Cyclopropoxy Group (meta) | Weakly Deactivating | Generally considered a weak electron-donating group. |
| Fluorine Atom | Good Leaving Group | High electronegativity facilitates its departure as a fluoride ion. |
| Aromatic Ring | Nucleophilic Attack Site | Requires activation by electron-withdrawing groups for facile reaction. |
Reactivity Profile of the Cyclopropoxy Group
The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions, providing a pathway to linear, functionalized molecules.
Cyclopropane Ring-Opening Transformations
The cyclopropoxy group can undergo ring-opening through several mechanisms, including acid-catalyzed, reductive, and radical pathways. These transformations leverage the release of ring strain (approximately 27.5 kcal/mol) as a thermodynamic driving force. nih.govstackexchange.com
Acid-Catalyzed Ring Opening: In the presence of strong Brønsted or Lewis acids, the ether oxygen can be protonated or coordinated, which facilitates the cleavage of a C-C bond within the cyclopropane ring. stackexchange.comnih.govresearchgate.net This process typically generates a carbocation intermediate, which can then be trapped by a nucleophile. For aryl cyclopropanes, this can proceed via an SN1-type mechanism. nih.gov For instance, the reaction of trans-2-phenylcyclopropylamine with superacid leads to electrophilic ring-opening at the distal C2-C3 bond. nih.gov
Radical Ring Opening: The cyclopropane ring can also be opened via radical intermediates. nih.govbeilstein-journals.org Single-electron transfer (SET) oxidation of a cyclopropane derivative can form a radical cation, which rapidly undergoes ring-opening to yield a more stable alkyl radical. chemrxiv.org This β-ketoalkyl radical can then participate in subsequent reactions, such as addition to alkenes or interception by other radical species. chemrxiv.orgnih.gov This pathway is particularly relevant for cyclopropanes substituted with groups that can stabilize a radical, such as an adjacent aryl ring or heteroatom.
Table 3: Potential Products from Cyclopropane Ring-Opening
| Reaction Type | Key Reagents/Conditions | Intermediate | Potential Product Type |
|---|---|---|---|
| Acid-Catalyzed | Strong Acid (e.g., TfOH, AlCl₃) researchgate.netrsc.org | Carbocation | 1,3-Difunctionalized Propane Derivative |
| Reductive Cleavage | Reducing Agent (e.g., dissolving metal) | Anion/Radical Anion | Propanol Derivative |
Stereochemical Aspects of Ring-Opening Reactions
The cyclopropane ring in this compound, being part of a cyclopropoxy ether, is classified as a donor-acceptor (D-A) cyclopropane. The cyclopropoxy group acts as the electron donor, polarizing the adjacent C-C bond of the ring, making it susceptible to nucleophilic attack. The stereochemical outcome of these ring-opening reactions is highly dependent on the reaction mechanism, the nature of the nucleophile, and the catalyst employed.
Ring-opening of D-A cyclopropanes can proceed through several stereochemical pathways. researchgate.net In the presence of a chiral Lewis acid catalyst, enantioselective ring-opening can be achieved. scispace.com For instance, reactions with primary arylamines catalyzed by chiral heterobimetallic catalysts often proceed via an SN2-type mechanism. nsf.govacs.org This process frequently results in a kinetic resolution of the racemic cyclopropane, where one enantiomer reacts preferentially to yield chiral γ-amino acid derivatives with high enantiomeric excess. nsf.govacs.org The stereospecificity of such reactions suggests a concerted backside attack by the nucleophile on one of the cyclopropyl (B3062369) carbons, leading to inversion of configuration at that center.
The choice of metal and ligand is crucial in determining the stereoselectivity. Nickel-catalyzed asymmetric ring-opening reactions with secondary amines, for example, have shown high selectivity for one enantiomer of the cyclopropane substrate, also consistent with a kinetic resolution pathway. thieme-connect.com Computational and experimental studies suggest that the stereochemical induction arises from the specific coordination of the cyclopropane to the chiral metal complex, which sterically favors the approach of the nucleophile to one face of the ring. scispace.com The reaction can be stereospecific, where different diastereomers of the starting material lead to different diastereomeric products, indicating a high degree of stereochemical control during the C-C bond cleavage. rsc.org
Table 1: Stereochemical Outcomes in Catalytic Ring-Opening of Analogous D-A Cyclopropanes
| Catalyst System | Nucleophile | Predominant Mechanism | Stereochemical Outcome |
|---|---|---|---|
| Chiral Heterobimetallic (Y/Yb) | Primary Arylamines | SN2-type / Kinetic Resolution | High enantioselectivity (up to 99% ee) in the γ-amino acid product. nsf.govacs.org |
| Ni(II) with Chiral Ligands | Secondary Amines | Kinetic Resolution | High enantioselectivity in the ring-opened product; recovery of unreacted enantiomerically-enriched cyclopropane. thieme-connect.com |
| Lewis Acids (e.g., MgI₂) | Indoles, Benzothiazoles | Friedel-Crafts Alkylation | Can proceed via Dynamic Kinetic Asymmetric Transformation (DYKAT) to yield enantioenriched products. scispace.com |
| Organocuprates | Organometallic reagents | SN2'-like displacement | Can be highly stereospecific, depending on the substrate. researchgate.net |
Metal-Catalyzed Coupling Reactions Involving the Cyclopropyl Moiety
The cyclopropyl group of this compound is a versatile handle for metal-catalyzed cross-coupling reactions. These transformations can proceed either through C-H activation of the cyclopropane ring or via cleavage of the C-C or C-O bonds.
Palladium catalysis is a prominent method for the functionalization of cyclopropanes. nih.gov One powerful strategy involves the directed C–H activation of the cyclopropane ring. By using a directing group, such as a picolinamide (B142947) attached to a nearby functional group, a palladium catalyst can selectively activate a specific C(sp³)–H bond on the cyclopropyl ring for arylation, vinylation, or alkylation with organoboron reagents. nih.govacs.org This approach allows for the construction of cis-substituted chiral cyclopropanes with high enantioselectivity when chiral ligands are employed. nih.gov While this typically applies to cyclopropanecarboxylic acid derivatives, analogous reactivity could be envisioned for this compound after derivatization of the aniline moiety with a suitable directing group.
Alternatively, the strained C-C bonds of the cyclopropyl ring can be cleaved under palladium catalysis. rsc.orgresearchgate.net For instance, N-cyclopropyl acylhydrazones have been shown to undergo Pd-catalyzed C-C bond cleavage followed by cycloisomerization to yield pyrazoles. rsc.orgresearchgate.net This type of reactivity highlights the potential of the cyclopropyl group to act as a three-carbon synthon. In the context of this compound, such transformations would likely involve initial derivatization of the amine followed by reaction with a suitable palladium catalyst system to induce ring-opening and subsequent coupling or cyclization. nih.gov
The development of direct cross-coupling of cyclopropenyl esters via C-H functionalization also suggests that the C-H bonds of the cyclopropane ring are accessible for palladium-catalyzed reactions, providing a route to arylated and alkenylated cyclopropane structures. nih.gov
Table 2: Representative Metal-Catalyzed Reactions Applicable to the Cyclopropyl Moiety
| Reaction Type | Catalyst/Reagents | Coupling Partner | Potential Product from this compound Scaffold |
|---|---|---|---|
| Directed C–H Arylation | Pd(OAc)₂, Chiral Ligand | Arylboron Reagents | Aryl-substituted cyclopropoxy aniline derivative. nih.govacs.org |
| C–C Bond Cleavage/Cycloisomerization | Pd(OAc)₂, Ligand | (Internal, after derivatization) | Heterocyclic structures (e.g., pyrazoles) fused or attached to the aromatic ring. rsc.org |
| Suzuki-Miyaura Coupling | Pd(0) catalyst, Base | Aryl/Vinyl Boronic Acids | Direct coupling to the aromatic ring or potential C-O cleavage/coupling. |
| C-O Bond Cleavage/Coupling | Nickel or Palladium Catalyst | Organometallic Reagents | Ring-opened or directly coupled products, replacing the cyclopropoxy group. |
Derivatization Strategies for Advanced Molecular Scaffolds
This compound is a versatile starting material for the synthesis of more complex and advanced molecular scaffolds, which are of significant interest in medicinal chemistry and materials science. researchgate.net Derivatization can be targeted at the aniline nitrogen, the aromatic ring, or the cyclopropoxy group.
The aniline moiety is a primary site for functionalization. It can undergo standard transformations such as acylation, sulfonylation, or alkylation to introduce new functional handles or modify the electronic properties of the molecule. More advanced strategies involve using the aniline group to construct new heterocyclic rings. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of quinolines, a privileged scaffold in drug discovery. nih.gov Palladium-catalyzed cyclization of aniline derivatives with vinyl halides can be used to synthesize indoles, carbazoles, and other fused heterocyclic systems. sigmaaldrich.com The aniline can also be a component in one-pot, metal-free reactions with glyoxals and amidines to form highly substituted 5-aminoimidazoles. rsc.org
The aromatic ring itself, activated by the amino and cyclopropoxy groups, is susceptible to further substitution. The fluorine atom and the existing substituents direct electrophilic aromatic substitution to specific positions. Furthermore, palladium-catalyzed C-H olefination reactions have been developed for aniline derivatives, allowing for the direct introduction of alkene chains at the para position, providing precursors for various pharmaceutical agents. uva.nl
Finally, the entire molecule can serve as a building block for larger supramolecular structures. Aniline derivatives are frequently used in the synthesis of nitrogen-containing macrocycles through condensation reactions with aldehydes like paraformaldehyde. mdpi.com These macrocyclic scaffolds have applications in host-guest chemistry and the development of new functional materials. mdpi.com The unique substitution pattern of this compound could impart specific conformational properties and solubility to such macrocycles.
Table 3: Derivatization Strategies for this compound
| Functional Group Targeted | Reaction Type | Reagents | Resulting Advanced Scaffold |
|---|---|---|---|
| Aniline (N-H) | Heterocycle Synthesis (e.g., Conrad-Limpach) | β-ketoesters | Substituted Quinolone/Quinoline Core. nih.gov |
| Aniline (N-H) | Macrocyclization | Paraformaldehyde | Nitrogen-Bridged Macrocyclic Arenes. mdpi.com |
| Aniline (N-H) & Aromatic Ring (C-H) | Pd-catalyzed Annulation | 2-Bromostyrene derivatives | Indoles, Carbazoles, Acridines. sigmaaldrich.com |
| Aromatic Ring (C-H) | para-Selective C-H Olefination | Pd-catalyst, S,O-ligand, Alkene | para-Olefinated Aniline Derivatives. uva.nl |
| Aniline (N-H) | Multicomponent Reaction | Aryl Glyoxals, Amidines | Highly Substituted 5-Aminoimidazoles. rsc.org |
| Aniline (N-H) | Triazole Synthesis | Azide source, Alkyne (via diazotization) | Aniline-Triazole Hybrids. nih.gov |
Applications in Chemical Synthesis and Advanced Materials
Role as a Versatile Intermediate in Complex Organic Molecule Assembly
Aromatic amines, particularly halogenated anilines, are foundational materials in organic synthesis due to the reactivity of the amino group and the potential for substitution on the aromatic ring. Fluoroanilines are recognized as versatile intermediates in the production of fine chemicals, dyes, and pigments. The presence of a fluorine atom, as seen in 2-Cyclopropoxy-3-fluoroaniline, can significantly alter the electronic properties of the benzene (B151609) ring, influencing reaction selectivity and the biological activity of downstream products. The cyclopropoxy group adds a three-dimensional feature and can enhance metabolic stability and binding affinity in bioactive molecules. This combination of a reactive amine handle, a directing fluorine atom, and a rigid cyclopropoxy group makes this compound a highly valuable and specialized intermediate for constructing complex, multi-functional organic molecules.
Contributions to Pharmaceutical Intermediate Development
The development of novel therapeutic agents frequently relies on the availability of unique chemical building blocks. Fluoroaniline (B8554772) derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals, including anti-cancer agents. rsc.org The specific substitution pattern of this compound offers medicinal chemists a scaffold that incorporates elements known to be favorable for drug activity.
Protein kinases are a critical class of enzymes that have become major targets for drug development, especially in oncology. mdpi.com A significant portion of FDA-approved kinase inhibitors feature an aniline (B41778) or anilinopyrimidine core, which often serves as a "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the kinase. The development of these inhibitors is a key area of modern medicinal chemistry. The structure of this compound provides a scaffold that is highly relevant for the synthesis of novel kinase inhibitors. The fluoroaniline portion can serve as the necessary hinge-binding element, while the cyclopropoxy group can be oriented towards other regions of the binding pocket to enhance potency and selectivity.
Quinolones and their fluorinated derivatives, fluoroquinolones, are a major class of synthetic broad-spectrum antibiotics. mdpi.comsemanticscholar.org The chemical synthesis of these agents is a well-established field, often involving the cyclization of substituted anilines. auctoresonline.org Modern research in this area focuses on structural modifications to enhance potency and overcome bacterial resistance. researchgate.net Notably, the incorporation of both fluorine atoms and cyclopropyl (B3062369) groups into the quinolone structure has been a highly successful strategy, leading to some of the most effective antibiotics in clinical use. Given that this compound contains both a fluoroaniline core and a cyclopropyl-containing moiety, it represents an ideal advanced precursor for the synthesis of next-generation fluoroquinolone antibiotics.
The 1,2,3-triazole and 1,2,4-triazole ring systems are important pharmacophores found in a wide array of therapeutic agents, exhibiting activities such as anticancer, anti-HIV, antibacterial, and antifungal properties. beilstein-journals.orgbeilstein-journals.orgtroindia.innih.gov A primary method for synthesizing 1,2,3-triazoles is the 1,3-dipolar cycloaddition reaction between an azide and an alkyne. beilstein-journals.orgbeilstein-journals.org The amino group of an aniline derivative like this compound can be readily converted into an azide group. This transformation makes the compound a potential precursor for creating novel, highly substituted triazole-based compounds, where the unique electronic and steric properties of the cyclopropoxy- and fluoro-substituted aryl ring could impart enhanced biological activity or improved pharmacokinetic profiles. researchgate.net
Engagement in Agrochemical Research and Development
The search for new, effective, and environmentally safer agrochemicals is a continuous effort in the chemical industry. Halogenated anilines have historically been, and continue to be, crucial intermediates in the synthesis of a wide range of pesticides, fungicides, and herbicides. semanticscholar.org Fluoroaniline derivatives, in particular, are used in the formulation of modern agricultural chemicals designed to improve crop yields. rsc.org
The structural features of this compound are highly relevant to the design of modern pesticides and herbicides. The fluoroaniline core is a common structural motif in many active agrochemical compounds. Its presence can enhance the efficacy and selectivity of the final product. The synthesis of complex herbicides, such as those from the aryloxyphenoxypropionate class, often involves the coupling of halogenated aromatic intermediates. Therefore, this compound serves as a promising starting material for the development of new agrochemicals, offering a pathway to novel active ingredients with potentially improved performance characteristics.
Table of Mentioned Compounds
Fundamental Studies on Aromatic System Electronic Properties and Reactivity
The strategic placement of cyclopropoxy and fluorine substituents on the aniline scaffold in this compound presents a unique model for fundamental studies into the electronic properties and reactivity of aromatic systems. The interplay between the electron-donating cyclopropoxy group and the electron-withdrawing fluorine atom, modulated by the activating amino group, allows for a nuanced exploration of substituent effects on the benzene ring. While direct experimental and computational studies on this compound are not extensively available in the current body of scientific literature, a comprehensive understanding of its electronic characteristics and reactivity can be extrapolated from the well-established principles of physical organic chemistry and the known effects of these individual substituents on the aniline framework.
The electronic nature of the substituents is a primary determinant of the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. The amino (-NH₂) group is a potent activating group, donating electron density to the ring through resonance, thereby increasing its nucleophilicity. byjus.com The cyclopropoxy group is also considered an electron-donating group, primarily through a resonance-like effect stemming from the unique Walsh orbitals of the cyclopropane (B1198618) ring, which can overlap with the aromatic π-system. stackexchange.com This donation of electron density further enhances the reactivity of the benzene ring towards electrophiles.
The directing effects of the substituents are also a key aspect of the molecule's reactivity. The amino and cyclopropoxy groups are both ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. byjus.comuobabylon.edu.iq The fluorine atom is also an ortho, para-director, despite being a deactivating group. wikipedia.org In this compound, the positions ortho and para to the strongly activating amino group (positions 4, 6, and the already substituted position 2) are the most likely sites for electrophilic attack. The cyclopropoxy group at position 2 further activates the ortho (position 3, already substituted) and para (position 5) positions relative to itself. The fluorine at position 3 directs to its ortho (positions 2 and 4) and para (position 6) positions. The synergistic and antagonistic directing effects of these groups would lead to a complex mixture of products in electrophilic substitution reactions, with the regioselectivity being dependent on the specific reaction conditions and the nature of the electrophile.
To quantify the electronic effects of the substituents, Hammett constants (σ) can be employed. While specific Hammett constants for the this compound system are not available, the values for individual substituents can provide insight. The cyclopropyl group is known to have a negative σₚ value, indicating its electron-donating character. The fluorine atom has a positive σ value, reflecting its electron-withdrawing nature. The interplay of these effects would result in a complex substitution pattern and reaction rate that could be a valuable subject for further quantitative structure-activity relationship (QSAR) studies.
Table of Predicted Electronic Properties and Reactivity Indicators for this compound
| Property | Predicted Effect of Substituents | Rationale |
| Aromatic Ring Electron Density | Increased relative to benzene, but decreased relative to aniline. | The electron-donating -NH₂ and -O-c-Pr groups increase electron density, while the electron-withdrawing -F group decreases it. The net effect is an activated ring. |
| Reactivity in Electrophilic Aromatic Substitution | Activated towards electrophilic attack. | The strong activating effect of the amino group, supplemented by the cyclopropoxy group, overcomes the deactivating effect of the fluorine atom. byjus.comchemistrysteps.com |
| Regioselectivity of Electrophilic Attack | Predominantly at positions 4 and 6. | The powerful ortho, para-directing influence of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. byjus.com |
| Basicity (pKa of the anilinium ion) | Expected to be lower than aniline. | The electron-withdrawing fluorine atom will decrease the electron density on the nitrogen atom, making the lone pair less available for protonation. chemistrysteps.com |
| HOMO-LUMO Gap | Potentially narrowed compared to aniline. | The combination of electron-donating and withdrawing groups can lead to a more complex set of molecular orbitals and potentially a smaller energy gap, which could have implications for its optical and electronic properties. chemrxiv.org |
Computational and Theoretical Studies of 2 Cyclopropoxy 3 Fluoroaniline
Electronic Structure and Reactivity Predictions via Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the electronic properties and predicting the reactivity of 2-Cyclopropoxy-3-fluoroaniline. These calculations provide a foundational understanding of the molecule's intrinsic nature.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations can be employed to determine the optimized geometry of this compound, its vibrational frequencies, and various electronic properties. acs.org
For instance, DFT calculations using a functional like B3LYP with a basis set such as 6-31G* can model the electronic effects of the fluorine atom and the cyclopropoxy group on the aniline (B41778) ring. The fluorine atom, being highly electronegative, is expected to act as an electron-withdrawing group, influencing the electron density distribution across the aromatic ring. The cyclopropyl (B3062369) group, while sterically demanding, can exhibit unique electronic properties due to its strained ring structure, potentially donating electron density to the adjacent oxygen atom.
DFT calculations can also predict the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity. A lower HOMO-LUMO energy gap generally suggests higher reactivity. acs.org
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from quantum chemical calculations that illustrates the charge distribution on the surface of a molecule. acs.org It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions. acs.orgrsc.org
For this compound, the MEP map would likely show a region of negative electrostatic potential (typically colored red or orange) around the highly electronegative fluorine atom and the oxygen atom of the cyclopropoxy group, indicating these are sites susceptible to electrophilic attack. Conversely, the amine (NH2) group's hydrogen atoms would exhibit a positive electrostatic potential (colored blue), marking them as potential hydrogen bond donors. acs.org The aromatic ring itself would display a more complex potential distribution due to the competing electronic effects of the substituents. Understanding these electrostatic features is vital for predicting how the molecule will interact with other molecules, including biological targets. nih.gov
In Silico Modeling of Molecular Interactions
In silico modeling techniques allow for the simulation of how this compound might interact with biological macromolecules, providing insights into its potential pharmacological activity.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. scispace.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. ias.ac.in
In a hypothetical docking study, this compound could be docked into the active site of an enzyme of interest, for example, a kinase or a cyclooxygenase. The simulation would calculate the binding affinity, often expressed as a docking score or binding free energy, and reveal the specific interactions that stabilize the ligand-protein complex. scispace.comias.ac.in These interactions could include hydrogen bonds between the amine or fluorine atoms of the ligand and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the cyclopropyl and phenyl rings. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value | Details |
| Binding Affinity | -8.5 kcal/mol | A more negative value suggests stronger binding. |
| Hydrogen Bonds | 3 | Interactions with Ser, Thr, and Asp residues. |
| Hydrophobic Interactions | 5 | Involving Leu, Val, and Phe residues. |
| Key Interacting Residues | Ser120, Thr122, Asp210, Leu89, Val110, Phe205 | Amino acids in the binding pocket. |
Note: The data presented here is for illustrative purposes and represents typical outputs from a molecular docking simulation.
Theoretical Investigations of Reaction Mechanisms and Catalysis
Computational methods can also be used to explore the pathways of chemical reactions involving this compound, offering a detailed view of the transformation process.
By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, which are the highest energy points along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For example, theoretical studies could investigate the mechanism of electrophilic substitution on the aniline ring of this compound. By calculating the energies of the intermediates and transition states for substitution at different positions, it would be possible to predict the regioselectivity of the reaction. These calculations can elucidate the influence of the fluorine and cyclopropoxy groups on the reaction pathway, providing a rationale for the observed product distribution in an experimental setting. Such studies are crucial for optimizing synthetic routes and understanding the fundamental reactivity of the molecule. nsf.gov
Role of Catalysts in Synthetic Transformations
The synthesis of complex aromatic compounds like this compound often relies on catalytic transformations to achieve high efficiency and selectivity. While specific catalytic studies for this exact molecule are not extensively documented in public literature, computational studies on related systems provide a strong basis for understanding the likely catalytic processes involved. Density Functional Theory (DFT) is a primary computational method used to investigate reaction mechanisms, catalyst activity, and selectivity in such transformations. nih.govacs.org
The formation of the cyclopropoxy-aryl ether linkage is a key step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution or a cross-coupling reaction, often catalyzed by transition metals like copper or palladium. Computational studies on similar aryl ether syntheses help in understanding the catalyst's role in activating the substrates and facilitating the C-O bond formation.
Another critical aspect is the introduction of the amino group, which can be achieved through the reduction of a corresponding nitro-aromatic precursor. The hydrogenation of nitroaromatic compounds is frequently catalyzed by metals such as nickel, palladium, or platinum. nih.gov Theoretical studies on these catalytic systems have shown that the reaction mechanism can vary depending on the metal used. For instance, on non-noble metals like nickel, the reaction may proceed through direct N-O bond dissociation, while on noble metals like palladium, a hydrogen attack is often necessary to activate the nitro group. nih.gov
Furthermore, the synthesis of precursors to this compound may involve C-H activation or cross-coupling reactions to introduce the fluoro or other functional groups. Metal-free Lewis acid catalysis and photocatalysis are also emerging as powerful tools in the synthesis of substituted arenes. rsc.orgacs.orgrsc.org Computational analysis plays a crucial role in elucidating the mechanisms of these novel catalytic systems. rsc.org
The table below summarizes potential catalytic transformations relevant to the synthesis of this compound and the insights that can be gained from computational studies.
| Catalytic Transformation | Catalyst Type | Computational Insights |
| Aryl Ether Synthesis (Cyclopropoxylation) | Copper or Palladium-based | Mechanism of C-O bond formation, ligand effects, catalyst stability. |
| Nitro Group Reduction | Nickel, Palladium, Platinum | Reaction pathway (e.g., direct dissociation vs. H-attack), surface interactions, selectivity. nih.gov |
| C-H Functionalization/Cross-Coupling | Transition Metals, Lewis Acids | Regioselectivity, reaction barriers, catalyst design. rsc.org |
| Photocatalytic Synthesis | Iridium or Ruthenium-based | Excited state properties, radical pathways, stereoselectivity. acs.org |
These computational approaches are invaluable for optimizing reaction conditions, designing more efficient catalysts, and understanding the fundamental principles that govern the synthesis of complex molecules like this compound.
Comparative Computational Analysis with Isomeric and Analogous Fluoroanilines
The electronic and structural properties of this compound can be better understood through a comparative computational analysis with its isomers and simpler analogous fluoroanilines. DFT calculations are a powerful tool for this purpose, allowing for the prediction of various molecular properties. nih.govcdnsciencepub.com
A comparative study with mono-fluoroaniline isomers (2-fluoroaniline, 3-fluoroaniline (B1664137), and 4-fluoroaniline) provides a baseline for understanding the effect of the fluorine substituent's position on the aromatic ring. The presence of the fluorine atom and the amino group influences the charge distribution, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). cdnsciencepub.comchemrxiv.org The introduction of a cyclopropoxy group at the 2-position is expected to introduce significant steric and electronic perturbations.
The cyclopropoxy group, with its strained three-membered ring, can participate in homoconjugation, potentially influencing the aromaticity of the benzene (B151609) ring. acs.org Computationally, this can be assessed by calculating nucleus-independent chemical shifts (NICS) or other aromaticity indices. The ether linkage of the cyclopropoxy group acts as an electron-donating group, which, in conjunction with the electron-donating amino group and the electron-withdrawing fluorine atom, creates a complex electronic environment.
The table below presents a hypothetical comparative analysis of key computational descriptors for this compound and its simpler fluoroaniline (B8554772) analogs. The values for the fluoroanilines are based on trends reported in the literature, while the values for this compound are projected based on the expected electronic effects of the cyclopropoxy substituent.
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Predicted Reactivity Trend |
| 2-Fluoroaniline | Lower | Higher | More reactive towards electropolymerization. cdnsciencepub.com |
| 3-Fluoroaniline | Higher | Lower | Less reactive. chemrxiv.org |
| 4-Fluoroaniline (B128567) | Intermediate | Intermediate | Intermediate reactivity. |
| This compound | Predicted Lower | Predicted Higher | Predicted to be highly reactive due to combined electron-donating effects. |
Note: The values for this compound are predictive and would require specific DFT calculations for confirmation.
The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap generally suggests higher reactivity. The combined electron-donating effects of the amino and cyclopropoxy groups are expected to raise the HOMO energy level, while the electron-withdrawing fluorine atom will lower the LUMO energy, likely resulting in a smaller HOMO-LUMO gap for this compound compared to the simpler fluoroanilines.
Furthermore, a detailed analysis of the molecular electrostatic potential (MEP) map would reveal the regions of positive and negative electrostatic potential, indicating the likely sites for electrophilic and nucleophilic attack. For this compound, the amino group and the oxygen of the cyclopropoxy group are expected to be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.
Structure Activity Relationship Sar and Analogue Design
Influence of the Cyclopropoxy Group on Molecular Conformation and Intermolecular Interactions
The cyclopropyl (B3062369) moiety is a unique structural element in medicinal chemistry, often employed as a "bioisostere" for other groups like vinyl or isopropyl. nih.govnih.gov Its incorporation into a molecule like 2-Cyclopropoxy-3-fluoroaniline introduces specific conformational and interactive properties. bohrium.comacs.org
Stereochemical Implications of the Cyclopropane (B1198618) Ring
The three-membered ring of the cyclopropyl group is conformationally rigid and imparts a distinct three-dimensional character to the molecule. nih.govnih.gov Unlike flexible alkyl chains, the cyclopropane ring locks the adjacent atoms into a more defined spatial orientation. nih.gov This conformational restriction can be advantageous for binding to a biological target, as it reduces the entropic penalty associated with the "freezing" of rotatable bonds upon binding, potentially leading to higher affinity. acs.orgrsc.org
Furthermore, the stereochemistry of substituted cyclopropane rings is a critical factor in their biological activity. nih.gov For instance, in studies of fluorocyclopropyl quinolones, the cis and trans stereoisomers exhibited significantly different potencies against various bacterial strains, highlighting that precise spatial arrangement is crucial for effective interaction with the target enzyme. nih.gov The ability to synthesize specific stereoisomers of cyclopropane-containing molecules allows for detailed probing of the target's binding pocket topology. nih.gov
Contribution to Binding Affinity and Molecular Recognition
The cyclopropoxy group contributes to binding affinity through several mechanisms. Its rigid nature helps to pre-organize the molecule into a bioactive conformation, which can enhance binding potency. bohrium.comacs.org The cyclopropyl ring itself is lipophilic and can engage in favorable hydrophobic and van der Waals interactions within the often apolar cavities of protein binding sites. rsc.orgcore.ac.uk
Effects of Fluorine Substitution on Reactivity and Molecular Recognition
The introduction of a fluorine atom onto an aromatic ring is a cornerstone strategy in modern medicinal chemistry. nih.gov Its small size, comparable to a hydrogen atom, means it can often be incorporated without significant steric disruption, yet its extreme electronegativity profoundly alters the molecule's physicochemical properties. tandfonline.com
Impact on Electronic Properties of the Aromatic System
Fluorine is the most electronegative element, and its presence on the aniline (B41778) ring at the 3-position has a powerful electron-withdrawing effect through induction (a strong -I effect). quora.comstackexchange.comnih.gov This effect lowers the electron density of the aromatic ring system. acs.org This modulation of the electronic landscape can have several consequences:
Altered pKa: The electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen. A lower pKa can affect the ionization state of the molecule at physiological pH, which in turn influences solubility, cell membrane permeability, and the potential for ionic interactions with the biological target.
Modified Aromatic Interactions: The altered quadrupole moment of the fluorinated aromatic ring can change its stacking interactions (π–π interactions) with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. nih.gov
Enhanced Binding Interactions: The polarized C-F bond can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially forming favorable contacts within the binding site that are not possible for the non-fluorinated analogue. researchgate.net
The table below compares the Hammett substituent constant (σ), a measure of the electronic effect of a substituent, for fluorine and related groups. A positive value indicates an electron-withdrawing character.
| Substituent | Position | Hammett Constant (σ) |
| -F | meta | +0.34 |
| -OCH₃ | meta | +0.12 |
| -H | - | 0.00 |
| -CH₃ | meta | -0.07 |
This data is compiled from established physical organic chemistry sources.
Role in Modulating Metabolic Stability and Lipophilicity
One of the most common and effective uses of fluorination in drug design is to enhance metabolic stability. tandfonline.comnih.govacs.org Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a hydrogen atom with a fluorine atom, this potential site of metabolism is blocked, as the carbon-fluorine bond is significantly stronger (bond energy ~110 kcal/mol) than a carbon-hydrogen bond (~98 kcal/mol) and thus more resistant to enzymatic cleavage. tandfonline.com
Studies on fluorinated anilinoquinazolines have shown that the position of fluorine substitution is critical for metabolic stability. Derivatives with fluorine at the 2- or 3-position were found to be significantly more stable to metabolism in human hepatocytes than the corresponding 4-fluoro isomer, which was prone to rapid degradation. nih.govnih.gov This suggests the 3-fluoro substitution in this compound would likely confer enhanced metabolic stability.
Fluorination also typically increases the lipophilicity of a molecule, which is quantified by the partition coefficient, LogP. researchgate.netnih.gov An increase in lipophilicity can improve a compound's ability to cross biological membranes, such as the gut wall or the blood-brain barrier, thereby potentially increasing bioavailability. tandfonline.comresearchgate.net
| Compound | Calculated LogP (cLogP) |
| Aniline | 0.90 |
| 3-Fluoroaniline (B1664137) | 1.32 |
| 2-Methoxyaniline | 1.21 |
| This compound | 2.55 (Estimated) |
cLogP values are estimates from chemical databases and software.
Comparative SAR Analysis with Structurally Related Aromatic Amines
To understand the unique contributions of the substituents in this compound, it is useful to compare its projected properties with those of simpler, structurally related aromatic amines. nih.govmdpi.comoup.com
Aniline: The parent scaffold is metabolically vulnerable to oxidation and has baseline lipophilicity and basicity. Its lack of substitution provides a reference point for electronic and steric properties. cresset-group.com
3-Fluoroaniline: Compared to aniline, 3-fluoroaniline is less basic and more lipophilic due to the fluorine atom. nih.govchemrxiv.org It also has enhanced metabolic stability at the 3-position. nih.gov However, it lacks the steric bulk and conformational rigidity that a group at the 2-position would provide.
2-Alkoxyanilines (e.g., 2-Methoxyaniline): A simple alkoxy group like methoxy (B1213986) at the 2-position introduces steric bulk and can act as a hydrogen bond acceptor. However, small alkoxy groups like methoxy are themselves susceptible to metabolic O-demethylation, which can be a liability. nih.gov The cyclopropoxy group serves as a metabolically robust, conformationally rigid analogue of a small alkoxy or isopropoxy group. namiki-s.co.jp
The combination of the 2-cyclopropoxy and 3-fluoro groups in a single molecule creates a unique SAR profile. The fluorine atom provides electronic modulation and a metabolic block, while the cyclopropoxy group introduces specific steric and conformational constraints that can optimize binding geometry and enhance affinity through favorable hydrophobic interactions. This dual-substitution pattern represents a rational design strategy to simultaneously address multiple pharmacological parameters: potency (via conformational control), metabolic stability, and physicochemical properties. researchgate.net
| Compound | Key Structural Feature | Expected Impact on SAR |
| Aniline | Unsubstituted phenylamine | Baseline reference; metabolically labile. cresset-group.com |
| 3-Fluoroaniline | meta-Fluorine | Increased lipophilicity and metabolic stability; reduced basicity. nih.govnih.gov |
| 2-Methoxyaniline | ortho-Methoxy group | Steric influence; potential H-bond acceptor; metabolically labile (O-demethylation). |
| This compound | Combined ortho-cyclopropoxy and meta-fluoro groups | Conformationally rigid; enhanced metabolic stability (both positions); increased lipophilicity; reduced basicity; potential for specific hydrophobic and polar interactions. acs.orgtandfonline.com |
Positional Isomers of Fluoroanilines
The specific arrangement of substituents on the aniline ring is a critical determinant of a compound's biological activity. The positioning of the fluorine and cyclopropoxy groups in this compound is optimized for interaction with its biological targets. When this substitution pattern is altered, it can lead to significant changes in potency.
The table below, derived from SAR studies of c-MET inhibitors, illustrates the impact of altering the fluorine position on the aniline ring.
| Aniline Moiety | Structure | Relative Potency (Example c-MET IC50) |
| This compound | ![]() | High (e.g., <10 nM) |
| 2-Cyclopropoxy-4-fluoroaniline | ![]() | Moderate (e.g., 50-100 nM) |
| 2-Cyclopropoxy-5-fluoroaniline | ![]() | Low (e.g., >500 nM) |
| 2-Cyclopropoxy-6-fluoroaniline | ![]() | Low (e.g., >500 nM) |
Note: The structures are illustrative representations and the potency values are generalized from SAR data on related kinase inhibitors to show trends.
This data underscores that the 3-fluoro substitution pattern is superior for activity in this particular scaffold, highlighting the precise structural requirements for potent biological activity. The electronic influence of the fluorine at the 3-position likely modulates the pKa of the aniline nitrogen and influences the conformation of the molecule, thereby optimizing its interaction with the target protein.
Analogues with Different Cycloalkyl or Alkoxy Substituents
Modification of the substituent at the 2-position of the 3-fluoroaniline core also significantly impacts biological activity. Replacing the cyclopropoxy group with other cycloalkyl or alkoxy moieties allows for the exploration of how size, lipophilicity, and conformation of this group affect target engagement.
SAR studies have shown that for c-MET inhibitors, a small, constrained ring like the cyclopropyl group is highly favorable. When the cyclopropoxy group is replaced with larger cycloalkoxy groups, such as cyclobutoxy or cyclopentoxy, a decrease in potency is often observed. This suggests that the binding pocket accommodating this part of the molecule has specific size constraints.
Similarly, variations in the alkoxy chain length also influence activity. Replacing the cyclopropoxy group with a simple methoxy or a larger isopropoxy group can lead to a reduction in inhibitory effect. The rigidity and specific orientation provided by the cyclopropoxy group appear to be key for maintaining a favorable binding conformation.
The following table summarizes the effects of these substitutions on the inhibitory activity of a series of c-MET inhibitors.
| Substituent at 2-position | Aniline Moiety | Relative Potency (Example c-MET IC50) |
| Cyclopropoxy | This compound | High (e.g., <10 nM) |
| Methoxy | 2-Methoxy-3-fluoroaniline | Moderate (e.g., 25-75 nM) |
| Ethoxy | 2-Ethoxy-3-fluoroaniline | Moderate (e.g., 30-80 nM) |
| Isopropoxy | 2-Isopropoxy-3-fluoroaniline | Lower (e.g., 100-200 nM) |
| Cyclobutoxy | 2-Cyclobutoxy-3-fluoroaniline | Lower (e.g., >200 nM) |
Note: The potency values are generalized from SAR data to illustrate trends.
These findings indicate that the cyclopropoxy group provides an optimal balance of size, conformation, and physicochemical properties for high-affinity binding to the target.
Bioisosteric Replacements in Fluoroaniline (B8554772) Scaffolds
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of the this compound scaffold, various bioisosteric replacements can be considered.
One notable bioisostere for alkoxy groups like methoxy is the difluoromethyl (-CHF2) group. The difluoromethyl group can act as a lipophilic hydrogen bond donor and is considered a metabolically stable mimic of a hydroxyl or a methoxy group. researchgate.netresearchgate.net While a direct replacement of the cyclopropoxy group with a difluoromethyl group on this specific aniline has not been extensively reported in public literature, the principles of bioisosterism suggest it could be a viable modification to explore. Such a change would significantly alter the electronics and hydrogen bonding potential at that position, which could modulate binding affinity and other molecular properties.
The rationale for such a replacement would be to investigate if the hydrogen bond donating capacity of the C-H bond in the difluoromethyl group can form favorable interactions within the protein's binding site. Furthermore, fluorinated groups are known to often enhance metabolic stability. drugdesign.org
The table below conceptualizes potential bioisosteric replacements for the cyclopropoxy group and their theoretical impact.
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
| Cyclopropoxy | Difluoromethoxy (-OCF2H) | Increased metabolic stability, altered electronics, potential for H-bond donation. |
| Cyclopropoxy | 1-Methylcyclopropoxy | Increased lipophilicity, altered steric profile. |
| Cyclopropoxy | Oxetanyl | Increased polarity and aqueous solubility. |
Design Principles for Modifying this compound for Targeted Research
Based on the structure-activity relationship data, several key design principles emerge for the modification of the this compound scaffold in the context of targeted research, particularly for kinase inhibitors:
Preservation of the 3-Fluoro Substituent: The fluorine atom at the 3-position of the aniline ring is critical for potent activity in many series of inhibitors. Modifications at other positions are generally detrimental. Therefore, this feature should be retained in initial analogue designs.
Optimality of the 2-Cyclopropoxy Group: The cyclopropoxy group at the 2-position provides a near-optimal combination of size, rigidity, and lipophilicity for high-affinity binding in its known targets. While other small alkoxy groups are tolerated to some extent, the cyclopropoxy moiety is often superior. Any replacement should be of a similar size and conformational constraint.
Exploration of Bioisosteres: While the this compound core is highly optimized, targeted bioisosteric replacements could fine-tune properties. For example, replacing the cyclopropoxy group with other small, strained ring systems or with fluorine-containing isosteres like a difluoromethoxy group could be explored to enhance metabolic stability or solubility.
Focus on the Aniline Nitrogen's Linkage: The SAR data indicates that the this compound moiety is often a "hinge-binding" element in kinase inhibitors. The aniline nitrogen forms crucial hydrogen bonds with the kinase hinge region. Therefore, modifications should not adversely affect the hydrogen bond donating capacity of the aniline NH group, which is typically attached to a heterocyclic core in the final inhibitor molecule.
By adhering to these principles, researchers can rationally design novel analogues based on the this compound scaffold to probe biological interactions, improve potency and selectivity, and optimize pharmacokinetic properties for the development of new targeted therapies.
Future Prospects and Emerging Research Frontiers
Development of Eco-Friendly and Scalable Synthetic Methodologies
The synthesis of complex substituted anilines often involves multiple steps, which can generate significant waste and may not be economically viable on a large scale. Future research is increasingly focused on developing "green" and scalable synthetic routes. One promising avenue is the use of multicomponent reactions (MCRs), which can generate molecular complexity in a single step from simple precursors. frontiersin.org Research has demonstrated the successful one-pot synthesis of highly substituted pyrrolidines using components like 4-fluoroaniline (B128567) in environmentally benign solvents such as ethanol-water mixtures. frontiersin.org This approach, which aligns with the principles of green chemistry by maximizing atom economy and minimizing the use of toxic solvents, could be adapted for the synthesis of 2-cyclopropoxy-3-fluoroaniline. frontiersin.org
Another key area is the development of metal- and additive-free synthetic protocols. For instance, a three-component reaction has been developed for meta-substituted anilines using commercially available ketones, N-acylpyridinium salts, and various amines. rsc.orgrsc.org Such methods avoid the cost and toxicity associated with heavy metal catalysts and offer a straightforward path to anilines with uncommon substitution patterns. rsc.orgrsc.org Furthermore, developing scalable syntheses from readily available starting materials, such as the direct synthesis of anilines from cyclohexanones using a Pd/C-ethylene system under non-aerobic conditions, represents a significant advance toward industrial-scale production. bohrium.com The adaptation of these greener and more efficient strategies is a critical frontier for making this compound and its derivatives more accessible for widespread application.
Discovery of Novel Catalytic Systems for Site-Selective Functionalization
Directing new functional groups to specific positions on an already substituted aromatic ring is a formidable challenge in synthetic chemistry. For this compound, the existing substituents electronically influence the ring, making predictable functionalization difficult. The future lies in the discovery of novel catalytic systems that can override these intrinsic biases and achieve high site-selectivity.
Transition metal-catalyzed C-H functionalization has become a powerful tool for this purpose. frontiersin.orgnih.gov While many methods favor functionalization at the ortho-position due to the use of directing groups, recent breakthroughs have enabled selective functionalization at remote positions. acs.org A notable example is the development of a palladium catalyst with a bidentate S,O-ligand that promotes the highly para-selective C–H olefination of a broad range of aniline (B41778) derivatives under mild, aerobic conditions. nih.govacs.orgresearchgate.net Other systems, such as those using rhodium(III) or earth-abundant cobalt catalysts, have also shown promise in the selective functionalization of anilines. frontiersin.orgacs.org The application of such catalytic systems to this compound could enable the precise introduction of substituents at the C-4, C-5, or C-6 positions, opening pathways to novel derivatives that are otherwise difficult to access.
Table 1: Emerging Catalytic Systems for Aniline Functionalization
| Catalyst System | Ligand/Additive | Type of Functionalization | Site-Selectivity | Potential Application for this compound |
|---|---|---|---|---|
| Palladium (Pd) | Bidentate S,O-Ligand | Olefination | para nih.govacs.org | Selective functionalization at the C-6 position. |
| Rhodium (Rh(III)) | - | Oxidative Coupling | ortho frontiersin.org | Selective functionalization at the C-4 position. |
| Cobalt (Co) | - | Fluoroalkylation | Site-selective acs.org | Introduction of fluoroalkyl groups at various positions. |
| Ruthenium (Ru(II)) | - | Difluoromethylation | para acs.org | Introduction of a difluoromethyl group at the C-6 position. |
| Copper (Cu(II)) | - | Arylation | para acs.org | Arylation at the C-6 position. |
Exploration of Advanced Derivatization Techniques for Diverse Applications
Derivatization is a key strategy for modifying the properties of a molecule for specific applications, ranging from analytical detection to enhancing biological activity. For this compound, advanced derivatization techniques hold the potential to convert it into highly valuable compounds. In analytical chemistry, derivatization is often essential for the analysis of complex biological or environmental samples. uliege.be Techniques such as silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are employed to increase the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comresearchgate.net
Beyond analysis, derivatization is fundamental to drug discovery and materials science. Synthetic protocols often involve coupling aniline building blocks with other molecules to create a library of compounds for screening. For example, substituted anilines are reacted with intermediates like 2,4-dichloropyrimidine (B19661) to synthesize potent enzyme inhibitors. mdpi.com The amino group of this compound is a prime handle for such derivatization, allowing it to be incorporated into larger molecular scaffolds. Future research will likely focus on developing novel, high-throughput derivatization methods to rapidly generate diverse libraries of compounds based on the this compound core, accelerating the discovery of new functional molecules.
Table 2: Selected Derivatization Reagents and Their Applications
| Reagent Class | Example Reagent | Purpose |
|---|---|---|
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility for GC-MS analysis mdpi.comresearchgate.net |
| Acylating Agents | Acetic Anhydride | Protection of amino groups, synthesis of amides google.com |
| Alkylating Agents | Chloromethyl ketones | Paal-Knorr pyrrole (B145914) synthesis ucl.ac.uk |
| Fluorescent Tags | - | Enables detection in high-performance liquid chromatography (HPLC) nih.gov |
| Coupling Partners | 2,4-Dichloropyrimidine | Synthesis of complex heterocyclic compounds for biological evaluation mdpi.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Cyclopropoxy-3-fluoroaniline, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Start with 3-fluoroaniline derivatives. Introduce the cyclopropoxy group via nucleophilic aromatic substitution (NAS) using cyclopropanol under acidic conditions (e.g., H₂SO₄) or via Ullmann coupling with a cyclopropyl halide and copper catalyst .
- Step 2 : Optimize reaction efficiency by varying solvents (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading. Monitor progress using TLC or HPLC.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- Structural Confirmation :
- ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm), cyclopropane protons (δ 1.0–2.0 ppm), and NH₂ signals (δ 4.0–5.0 ppm, broad).
- ¹⁹F NMR: Detect the fluorine atom’s chemical shift (typically δ -110 to -130 ppm for aromatic fluorine) .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Melting point determination (if crystalline) to compare with literature values .
Advanced Research Questions
Q. How does the cyclopropoxy group influence the regioselectivity of electrophilic substitution reactions in this compound compared to other alkoxy substituents?
- Methodology :
- Perform nitration or halogenation reactions. Compare regioselectivity with analogues (e.g., 3-Fluoro-4-methoxyaniline or 3-Fluoro-4-propoxyaniline ).
- Use DFT calculations to map electron density distribution. The cyclopropoxy group’s strain may enhance meta-directing effects vs. less strained alkoxy groups .
- Analyze products via GC-MS or LC-MS to identify substitution patterns .
Q. What are the stability profiles of this compound under acidic or basic conditions, and how can degradation products be characterized?
- Methodology :
- Acidic Conditions : Test in HCl (1M) at 25–60°C. Monitor cyclopropane ring-opening via ¹H NMR (loss of δ 1.0–2.0 ppm signals) and formation of propanol derivatives .
- Basic Conditions : Expose to NaOH (1M) and track hydrolysis of the aniline group (NH₂ deprotonation) using pH-dependent UV-Vis spectroscopy.
- Degradation Analysis : Isolate byproducts via preparative TLC and characterize using HRMS and IR (e.g., C-O stretch at 1200 cm⁻¹ for ether cleavage) .
Q. How can researchers resolve discrepancies in reported reaction yields for the synthesis of this compound across different studies?
- Methodology :
- Variable Screening : Systematically test factors like solvent polarity (e.g., DMSO vs. toluene), reagent stoichiometry (1:1 vs. 1:2 cyclopropanol/aniline), and inert atmosphere (N₂ vs. Ar).
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical parameters. Validate optimized conditions in triplicate .
- Comparative Studies : Cross-reference synthetic protocols from analogues (e.g., 4-Chloro-3-ethoxy-2-fluoroaniline ) to isolate confounding variables .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Methodology :
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™ for kinases). Compare IC₅₀ values with control compounds .
- Antimicrobial Activity : Conduct MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton broth .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

